3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 1007695-33-1
VCID: VC8034778
InChI: InChI=1S/C7H11NO2S2/c1-10-4-2-3-8-6(9)5-12-7(8)11/h2-5H2,1H3
SMILES: COCCCN1C(=O)CSC1=S
Molecular Formula: C7H11NO2S2
Molecular Weight: 205.3 g/mol

3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

CAS No.: 1007695-33-1

Cat. No.: VC8034778

Molecular Formula: C7H11NO2S2

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one - 1007695-33-1

Specification

CAS No. 1007695-33-1
Molecular Formula C7H11NO2S2
Molecular Weight 205.3 g/mol
IUPAC Name 3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C7H11NO2S2/c1-10-4-2-3-8-6(9)5-12-7(8)11/h2-5H2,1H3
Standard InChI Key BCONLNBZZYDHNS-UHFFFAOYSA-N
SMILES COCCCN1C(=O)CSC1=S
Canonical SMILES COCCCN1C(=O)CSC1=S

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound features a thiazolidinone core (a five-membered ring containing nitrogen and sulfur) substituted at the N3 position with a 3-methoxypropyl group and a sulfanylidene moiety at C2 (Figure 1). Key identifiers include:

PropertyValue
IUPAC Name3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Molecular FormulaC7H11NO2S2\text{C}_7\text{H}_{11}\text{NO}_2\text{S}_2
Molecular Weight205.3 g/mol
SMILESCOCCCN1C(=O)CSC1=S
Topological Polar Surface Area60.3 Ų
Hydrogen Bond Acceptors9

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1670 cm1^{-1} (C=O stretch) and 1220 cm1^{-1} (C=S stretch) confirm the thiazolidinone scaffold .

  • NMR: 1H^1\text{H}-NMR signals at δ 3.35 ppm (OCH3_3), δ 3.45–3.60 ppm (N-CH2_2-CH2_2-CH2_2-OCH3_3), and δ 4.20 ppm (C4-H) align with its structure.

Synthesis and Optimization Strategies

Three-Component Condensation

The most efficient method involves a one-pot reaction of:

  • 3-Methoxypropylamine

  • Thioglycolic acid

  • Aldehydes (e.g., aromatic or aliphatic)

Conditions:

  • Solvent: Toluene or tetrahydrofuran (THF)

  • Catalyst: Dicyclohexylcarbodiimide (DCC)

  • Temperature: 0–5°C (initial), then room temperature

  • Yield: 65–85% .

Mechanism:

  • Formation of a Schiff base intermediate between the amine and aldehyde.

  • Nucleophilic attack by the thiol group of thioglycolic acid.

  • Cyclization via dehydration to form the thiazolidinone ring .

Ionic Liquid-Assisted Synthesis

Using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4_4) as a green solvent enhances reaction efficiency (yield: 78–92%) and reduces reaction time to 2–3 hours under microwave irradiation .

Structural Modifications

  • C5 Substitution: Introducing arylidene groups at C5 (e.g., benzylidene) improves anticancer activity by enhancing π-π stacking with cellular targets .

  • N3 Alkylation: The 3-methoxypropyl group increases solubility and bioavailability compared to shorter alkyl chains .

Pharmacological Activities

In Vitro Cytotoxicity

The compound exhibits potent activity against:

Cell LineIC50_{50} (μM)Mechanism
MCF-7 (Breast)28.5Apoptosis via caspase-3 activation
HepG2 (Liver)34.2G2/M cell cycle arrest
A549 (Lung)42.1ROS-mediated DNA damage

Structure-Activity Relationship (SAR):

  • The sulfanylidene group enhances electron-withdrawing effects, increasing DNA intercalation potential .

  • Methoxypropyl substitution reduces cytotoxicity against normal cells (e.g., HEK293: IC50_{50} > 200 μM) .

Antimicrobial Activity

PathogenMIC (μg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Mechanism: Disruption of microbial cell membrane integrity via thiol group interactions .

Comparative Analysis with Analogues

CompoundKey ModificationActivity (MCF-7 IC50_{50})
3-Hexyl-2-sulfanylidene-thiazolidin-4-oneN3-hexyl chain52.4 μM
5-Benzylidene derivativeC5-arylidene group19.8 μM
3-(3-Methoxypropyl) derivativeN3-methoxypropyl28.5 μM

The 3-methoxypropyl variant balances potency and selectivity, making it a superior candidate for further development .

Future Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.

  • Hybrid Derivatives: Combine with pharmacophores like coumarin or indole to enhance multitarget activity .

  • Target Identification: Proteomic studies to identify binding partners (e.g., PLK1 kinase) .

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